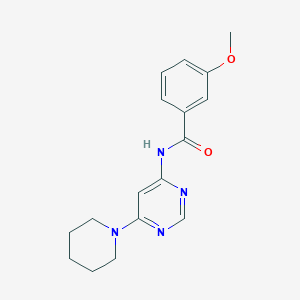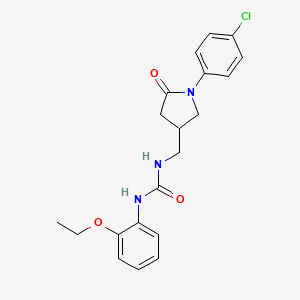
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea" is a complex organic molecule that may have potential biological activity. The structure suggests the presence of a urea moiety, which is known to be a significant functional group in medicinal chemistry, often associated with a variety of biological activities. The molecule also contains a pyrrolidinone ring, a chlorophenyl group, and an ethoxyphenyl group, which could contribute to its pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a compound with hypocholesteremic effects, involves intraperitoneal administration in rats and is a major urinary metabolite of a parent drug . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been designed and synthesized, showing significant antiproliferative effects on various cancer cell lines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophoric elements that are important for biological activity. The presence of a 4-chlorophenyl group is noteworthy, as chlorophenyl groups are often seen in molecules with anticancer properties . The pyrrolidinone ring is a common scaffold in drug design, known for its conformational flexibility and ability to interact with biological targets .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells . The urea functionality is known to undergo reactions with amines, alcohols, and other nucleophiles, which could be relevant for the compound's biological activity or further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. The urea moiety is typically associated with hydrogen bonding, which can affect solubility and bioavailability . The chlorophenyl group may contribute to the lipophilicity of the compound, potentially affecting its ability to cross cell membranes . The ethoxy group could also influence the overall polarity and solubility profile of the molecule .
科学的研究の応用
Corrosion Inhibition
A study by Bahrami and Hosseini (2012) explored the use of similar urea compounds as corrosion inhibitors. They found that these compounds effectively inhibit mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increased with decreasing temperature and increasing concentration of inhibitors, indicating their potential in industrial corrosion prevention applications (Bahrami & Hosseini, 2012).
Antimicrobial Degradation
Sirés et al. (2007) conducted research on the electro-Fenton degradation of antimicrobials, including N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea. This study highlighted the potential of electro-Fenton systems in decomposing antimicrobial compounds in aqueous solutions, relevant for environmental remediation and water treatment (Sirés et al., 2007).
Anticancer Agents
A paper by Feng et al. (2020) focused on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They discovered that these derivatives have significant antiproliferative effects on various cancer cell lines, highlighting their potential as therapeutic agents (Feng et al., 2020).
CNS Activities
A study by Rasmussen et al. (1978) revealed that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential use in treating central nervous system disorders (Rasmussen et al., 1978).
Photodegradation of Pesticides
Research by Gatidou and Iatrou (2011) on the photodegradation and hydrolysis of substituted urea pesticides, including 3-(4-chlorophenyl)-1-methoxy-1-methylurea, provided insights into the environmental behavior of these compounds. This has implications for understanding the persistence and degradation of pesticides in the environment (Gatidou & Iatrou, 2011).
Electronic and Optical Properties
A study by Shkir et al. (2018) assessed the electronic and optical properties of a chalcone derivative, including its potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
特性
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-6-4-3-5-17(18)23-20(26)22-12-14-11-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVAAZVWVCVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

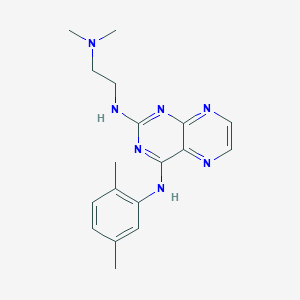
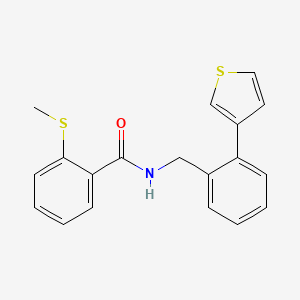
![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
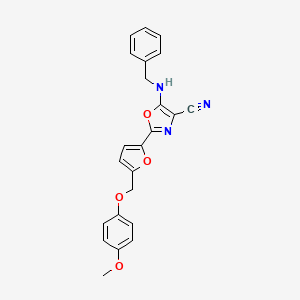
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
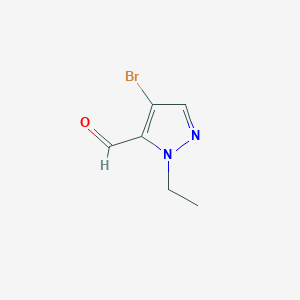
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)
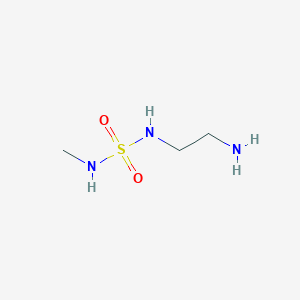

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)
